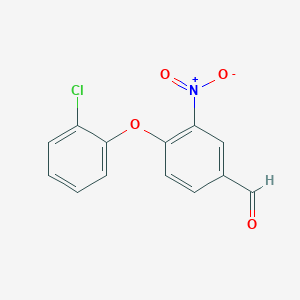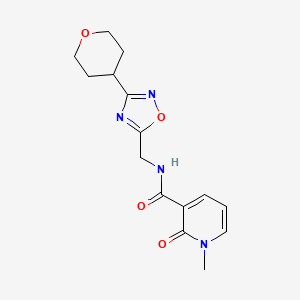![molecular formula C11H8ClF3N4O B2545807 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime CAS No. 318958-96-2](/img/structure/B2545807.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through various spectroscopic methods. For example, the synthesized pyrazole carbaldehydes' structures were confirmed by elemental analysis, 1H-NMR, and 13C-NMR . Additionally, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .
Chemical Reactions Analysis
Pyrazole carbaldehydes can undergo further chemical transformations. The 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates were then converted into 1-phenylpyrazolo[4,3-c]pyridines and their oxides through cyclisation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their potential applications. For instance, a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and characterized. These compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, indicating their potential as antimicrobial agents .
Applications De Recherche Scientifique
Chemical Synthesis Applications
Sonogashira-Type Reactions : This compound's related derivatives have been utilized in Sonogashira-type cross-coupling reactions to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates are further processed to yield various pyrazolo[4,3-c]pyridines, showcasing the compound's utility in constructing complex heterocyclic structures (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011).
Multicomponent Reaction Approach : Another study emphasized a straightforward synthesis method for trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating the versatility of related compounds in organic synthesis. The use of microwave-assisted Sonogashira-type cross-coupling conditions highlighted an efficient route to construct these molecules (B. Palka, et al., 2014).
Biological Research Applications
Antimicrobial Agents : The synthesis of a new series of compounds from a similar chemical framework was aimed at exploring potential antimicrobial activities. These studies underline the chemical's role in developing new agents that could combat various bacterial and fungal infections (Manjunatha Bhat, et al., 2016).
Antibacterial Activity : Research focusing on pyrazolopyridine derivatives synthesized from similar compounds has shown moderate to good antibacterial activity against several pathogens. This demonstrates the potential use of the chemical structure in creating new antibacterial drugs (N. Panda, S. Karmakar, & A. K. Jena, 2011).
Propriétés
IUPAC Name |
(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-N-methoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O/c1-20-18-6-8-2-3-17-19(8)10-9(12)4-7(5-16-10)11(13,14)15/h2-6H,1H3/b18-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGMUUDDFSVRRO-NGYBGAFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)
![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)
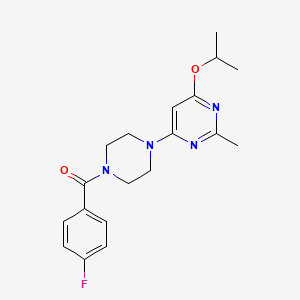
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)
![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)
![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)
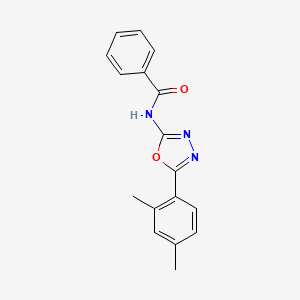
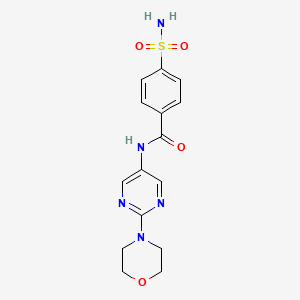
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

